molecular formula C5H5BrFN3O2 B13301958 2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)-2-fluoroacetic acid

2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)-2-fluoroacetic acid

Cat. No.: B13301958
M. Wt: 238.01 g/mol
InChI Key: NGCVQBRDZWTKHM-UHFFFAOYSA-N
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Description

2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)-2-fluoroacetic acid is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a bromo-substituted triazole ring and a fluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)-2-fluoroacetic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. In this case, 4-bromo-1-methyl-1H-1,2,3-triazole is formed by reacting 4-bromo-1-methyl-1H-1,2,3-triazole-5-amine with an appropriate alkyne under copper-catalyzed conditions.

    Introduction of the Fluoroacetic Acid Moiety: The fluoroacetic acid group can be introduced through a nucleophilic substitution reaction. The triazole derivative is reacted with a fluoroacetyl chloride in the presence of a base such as triethylamine to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)-2-fluoroacetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group on the triazole ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and functional groups.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic or aliphatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of a base (e.g., sodium hydroxide) and a solvent (e.g., dimethylformamide).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.

Major Products Formed

    Substitution Products: New derivatives with different functional groups replacing the bromo group.

    Oxidation Products: Compounds with higher oxidation states, such as triazole N-oxides.

    Reduction Products: Compounds with reduced functional groups, such as triazole alcohols.

Scientific Research Applications

2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)-2-fluoroacetic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of enzymes and receptors.

    Biological Research: It is used as a tool compound to study the biological pathways involving triazole derivatives and their interactions with biomolecules.

    Materials Science: The compound is explored for its potential use in the synthesis of advanced materials, such as polymers and coordination complexes, due to its unique structural features.

    Chemical Biology: It serves as a probe to investigate the mechanisms of action of triazole-containing compounds in biological systems.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)-2-fluoroacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. The fluoroacetic acid moiety can participate in electrostatic interactions and covalent bonding with target molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-methyl-1H-1,2,3-triazole: A precursor in the synthesis of the target compound, known for its biological activity.

    2-Fluoroacetic Acid: A simple fluoro-substituted acetic acid, used in various chemical reactions and as a building block in organic synthesis.

    1-Methyl-1H-1,2,3-triazole: A triazole derivative without the bromo and fluoro substituents, used in medicinal chemistry and materials science.

Uniqueness

2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)-2-fluoroacetic acid is unique due to the combination of the bromo-substituted triazole ring and the fluoroacetic acid moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C5H5BrFN3O2

Molecular Weight

238.01 g/mol

IUPAC Name

2-(5-bromo-3-methyltriazol-4-yl)-2-fluoroacetic acid

InChI

InChI=1S/C5H5BrFN3O2/c1-10-3(2(7)5(11)12)4(6)8-9-10/h2H,1H3,(H,11,12)

InChI Key

NGCVQBRDZWTKHM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(N=N1)Br)C(C(=O)O)F

Origin of Product

United States

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